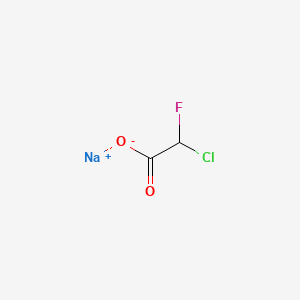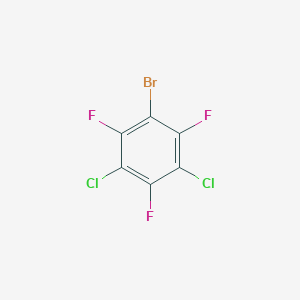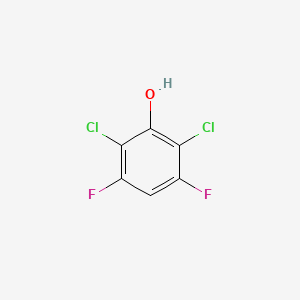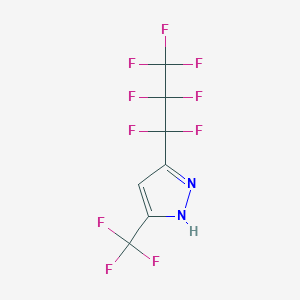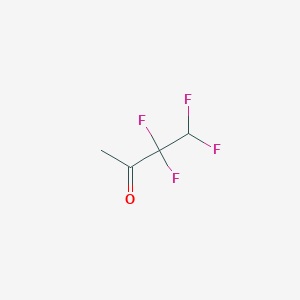
3,5-Difluoro-4-methoxyaniline
Overview
Description
The compound 3,5-Difluoro-4-methoxyaniline is a derivative of aniline, where the aniline molecule is substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This structure is related to various difluoroaniline derivatives that have been studied for their chemical and physical properties, as well as their potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related difluoroaniline derivatives has been explored in several studies. For instance, methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its tert-butoxycarbonylamino analogue were synthesized from 3,5-difluoroaniline derivatives using butyllithium followed by methyl chloroformate. The regiocontrol of metallation in these reactions was directed by the fluorine atoms rather than the amide substituent .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoroaniline, a closely related compound, has been investigated using various spectroscopic techniques and quantum chemical studies. The molecular properties, including dipole moment, polarizability, and molecular electrostatic potential surface, were calculated to gain insight into the properties of the molecule. Natural bond orbital analysis was applied to study the stability of the molecule arising from charge delocalization .
Chemical Reactions Analysis
The reactivity of difluoroaniline derivatives has been studied through various chemical reactions. For example, the interaction of 3,4-difluoroaniline with chloroacetyl chloride led to the formation of chloroacetic acid difluoroanilide. The structures of the synthesized compounds were confirmed using IR and NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroaniline derivatives have been extensively studied. Spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR were used to investigate the properties of these molecules. Theoretical calculations supported the experimental data, providing a detailed description of the structural and physicochemical properties of the molecules. Nonlinear optical properties and thermodynamic features were also outlined theoretically, contributing to a comprehensive understanding of the characteristics of di-substituted aniline derivatives .
Scientific Research Applications
Applications in Luminescence and Structural Analysis
Luminescent Properties and Structural Analysis
3,5-Difluoro-4-methoxyaniline derivatives have been utilized in understanding luminescent properties and structural formation of crystals. For instance, N-(3,5-difluorosalicylidene)-2-methoxyaniline demonstrated unique luminescence characteristics, with structural studies revealing its molecular arrangements influence the fluorescence intensity and coloration of the crystals. Such findings are pivotal in the development of materials with specific luminescent properties for applications in optoelectronics and sensor technology (Tsuchimoto et al., 2016).
Role in Synthesis and Chemical Reactions
Synthesis of Substituted Aminobenzenesulphonic Acids
The compound has been instrumental in the synthesis of ring-substituted aminobenzenesulphonic acids, showcasing its versatility as a precursor in various chemical reactions. This synthesis pathway is crucial in the production of intermediates for further chemical transformations, indicating its significant role in industrial chemistry (Kapoor et al., 2010).
Photophysical Behavior in Biological Systems
Characterization of Fluorogenic Molecules in RNA Imaging
3,5-Difluoro-4-methoxyaniline derivatives have been characterized for their photophysical behavior, especially in the context of fluorogenic molecules binding to RNA structures like the Spinach aptamer. Such studies are crucial for the development of advanced imaging techniques to monitor and understand RNA dynamics within biological systems (Santra et al., 2019).
Environmental and Analytical Applications
Treatment of Hazardous Methoxyanilines in Wastewater
In the environmental domain, the compound has been involved in studies focusing on the degradation of methoxyanilines, which are hazardous pollutants. Such research is essential for developing effective wastewater treatment methods to mitigate the environmental impact of industrial waste (Chaturvedi & Katoch, 2020).
Advanced Material and Medicinal Chemistry
Development of Polycyclic Aromatic Chalcones
Further, its derivatives have shown potential in the development of polycyclic aromatic chalcones, indicating its significance in material science and medicinal chemistry. These chalcones exhibit promising properties for use in DSSCs as photo sensitizers, showcasing the compound's role in advancing renewable energy technologies (Al-Otaibi et al., 2020).
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
properties
IUPAC Name |
3,5-difluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVSDXPEJZMSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382453 | |
| Record name | 3,5-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methoxyaniline | |
CAS RN |
363-47-3 | |
| Record name | 3,5-Difluoro-4-methoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







